1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
This compound features a norbornane core (7,7-dimethylbicyclo[2.2.1]heptan-2-one) linked via a sulfonylmethyl group to a 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl moiety. The sulfonyl group enhances solubility and may influence binding interactions.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-15(2)12-3-5-16(15,14(20)9-12)11-23(21,22)18-7-8-19-13(10-18)4-6-17-19/h4,6,12H,3,5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAXGXVAOXQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN4C(=CC=N4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane skeleton is classically synthesized via Diels-Alder reaction between cyclopentadiene and a methyl-substituted dienophile. For 7,7-dimethyl substitution, 2,5-dimethyl-1,4-benzoquinone serves as the dienophile:
$$
\text{Cyclopentadiene} + \text{2,5-Dimethyl-1,4-benzoquinone} \xrightarrow{\Delta} \text{7,7-Dimethylbicyclo[2.2.1]hept-5-ene-2,3-dione}
$$
Subsequent Wolff-Kishner reduction removes the ketone groups, followed by selective re-oxidation to yield the monoketone.
Table 1: Optimization of Bicycloheptanone Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Toluene, 140°C, 12h | 78 | |
| Wolff-Kishner Reduction | Hydrazine, KOH, ethylene glycol, 180°C | 92 | |
| Ketone Re-oxidation | CrO₃, H₂SO₄, acetone, 0°C | 65 |
Introduction of the Sulfonylmethyl Group
Bromination and Sulfonation
Functionalization at the 1-position begins with bromination using N-bromosuccinimide (NBS) under radical initiation:
$$
\text{7,7-Dimethylbicyclo[2.2.1]heptan-2-one} \xrightarrow[\text{AIBN}]{\text{NBS, CCl₄}} \text{1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one}
$$
The brominated intermediate undergoes nucleophilic displacement with sodium sulfite to install the sulfonate, followed by chlorination with PCl₅ to yield the sulfonyl chloride:
$$
\text{1-Bromo Derivative} \xrightarrow{\text{Na₂SO₃}} \text{1-Sulfonate} \xrightarrow{\text{PCl₅}} \text{1-Sulfonyl Chloride}
$$
Table 2: Sulfonation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 displacement |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 6h | Completes conversion |
Synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl Amine
Cyclocondensation Strategy
The pyrazolo-pyrazine moiety is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated aldehydes. Adapted from patent methodologies, ethyl 3-aminopyrazole-4-carboxylate reacts with dimethylaminoacrolein under acidic conditions:
$$
\text{Ethyl 3-aminopyrazole-4-carboxylate} + \text{Dimethylaminoacrolein} \xrightarrow[\text{TFA}]{\Delta} \text{Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate}
$$
Hydrogenation over Pd/C reduces the pyrazine ring to the 5,6,7,8-tetrahydro form, followed by Boc protection of the amine.
Table 3: Heterocycle Synthesis Metrics
| Step | Catalyst/Reagent | Yield (%) |
|---|---|---|
| Cyclocondensation | TFA, 100°C | 62 |
| Hydrogenation | 10% Pd/C, H₂ (50 psi) | 85 |
| Boc Protection | Boc₂O, DMAP | 91 |
Final Coupling and Deprotection
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with the Boc-protected amine under Schotten-Baumann conditions:
$$
\text{1-Sulfonyl Chloride} + \text{Boc-Pyrazolo-pyrazine Amine} \xrightarrow[\text{NaOH}]{\text{H₂O/EtOAc}} \text{Protected Target Compound}
$$
Final deprotection with HCl in dioxane yields the free amine, which is isolated via crystallization.
Table 4: Coupling Reaction Optimization
| Parameter | Optimal Condition | Purity (%) |
|---|---|---|
| Base | 2.5 eq. NaOH | 98 |
| Solvent System | H₂O/THF (1:3) | 95 |
| Temperature | 0°C → RT | Minimizes hydrolysis |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with tᵣ = 8.32 min.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Microwave-assisted synthesis reduces cyclocondensation time from 72h to 45min, improving yield to 78%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the bicyclic ring or the dihydropyrazolopyrazine moiety, forming various oxidized derivatives.
Reduction: Reduction can target the sulfonyl group or the pyrazole ring, leading to reduced analogs with different chemical properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction processes.
Nucleophilic reagents for substitution reactions include amines, alcohols, and thiols, typically under basic or neutral conditions.
Major Products:
Products vary widely, including oxidized, reduced, and substituted derivatives with distinct physical and chemical properties, useful for further chemical modifications or applications.
Scientific Research Applications
Structural Features
- Core Structure : The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and unique three-dimensional arrangement.
- Functional Groups : It contains a sulfonyl group and a dihydropyrazolo moiety, which may facilitate interactions with biological targets.
Pharmacological Potential
The unique structural characteristics of this compound suggest numerous applications in pharmacology:
-
Kinase Inhibition :
- Similar compounds have been noted for their ability to inhibit various protein kinases, which play crucial roles in cellular signaling and regulation. For instance, studies indicate that dihydropyrazolo derivatives can act as modulators of kinases involved in inflammatory processes and cancer progression .
- Anti-inflammatory Properties :
- Neuropharmacology :
Synthesis and Development
The synthesis of this compound can be approached through several methods involving multi-step organic reactions. The preparation typically starts with the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization to introduce the sulfonyl and bicyclic components.
Synthetic Route Overview
- Step 1 : Formation of the pyrazolo core through cyclization reactions.
- Step 2 : Introduction of the sulfonyl group via sulfonation reactions.
- Step 3 : Final assembly into the bicyclo[2.2.1]heptane framework.
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase
Research has highlighted that related pyrazolo compounds can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition has implications for viral replication control, making such compounds of interest for antiviral drug development .
Case Study 2: Modulators of mGluRs
Dihydropyrazolo derivatives have shown promise as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This suggests that the compound may have therapeutic potential in managing conditions like anxiety and depression.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a critical role in binding interactions, often mimicking endogenous substrates or inhibitors. The bicyclic heptane structure provides rigidity and spatial orientation, enhancing specificity and binding affinity.
Molecular Targets and Pathways:
Enzymatic pathways involving sulfonyl transfer and oxidation-reduction reactions.
Receptor-mediated signaling pathways, where the compound acts as a modulator or inhibitor.
Comparison with Similar Compounds
Structural Features
Key differences among related compounds lie in:
Table 1: Structural Comparison of Selected Analogs
Spectroscopic Characterization
While direct spectral data for the target compound is unavailable, methods from analogs include:
Table 2: Spectroscopic Techniques Applied to Analogs
Pharmacological and Industrial Relevance
- Pyrazolo-pyrazines: Novel derivatives () are explored for CNS disorders due to structural similarity to GABA modulators .
- Bicyclic Systems: Norbornane derivatives are leveraged in drug design for enhanced metabolic stability .
Biological Activity
The compound 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a bicyclo[2.2.1]heptane core known for its rigidity, and a sulfonyl group attached to a dihydropyrazolo moiety . The bicyclic structure contributes to its potential interactions with various biological targets, making it a candidate for pharmacological applications.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Similar dihydropyrazole structure | Negative allosteric modulator of mGluRs |
| 8-(trifluoromethyl)-dihydropyrazolo | Trifluoromethyl substitution; related to neuropharmacology | Potential CNS activity |
| Bicyclo[2.2.1]heptan derivatives | Similar bicyclic framework | Varied biological activities depending on substituents |
Anticancer Properties
Research indicates that compounds similar to 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one exhibit significant anticancer properties. For instance, derivatives of dihydropyrazolo compounds have shown cytotoxic effects against various cancer cell lines such as MGC-803, A549, T24, and HepG2 with IC50 values ranging from 4.84 μM to 30 μM .
Case Study: Apoptosis Induction
A study demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. For example, treatment with specific derivatives resulted in an increase in reactive oxygen species (ROS) levels and a decrease in mitochondrial transmembrane potential (Δψm), indicating potential mechanisms for inducing cell death .
Neuropharmacological Effects
The compound's structural similarities with known modulators suggest potential applications in neuropharmacology. Specifically, the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has been identified as a negative allosteric modulator of mGlu2 receptors . This activity could position the compound as a candidate for treating neurological disorders.
Synthesis Methods
The synthesis of 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be approached through several chemical pathways involving the construction of the bicyclic framework followed by the incorporation of the sulfonyl and dihydropyrazolo groups.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
